Cas no 1020722-09-1 (2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole)

2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole is a protected indole derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for stepwise synthetic strategies. The phenylsulfonyl moiety enhances reactivity in cross-coupling reactions and facilitates further functionalization. This compound serves as a versatile intermediate in the synthesis of biologically active indole-based compounds, including drug candidates and agrochemicals. Its well-defined protective groups ensure controlled reactivity, minimizing side reactions. The high purity and consistent performance of this reagent make it a reliable choice for complex synthetic applications.
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole structure
1020722-09-1 structure
Product name:2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
CAS No:1020722-09-1
MF:C19H20N2O4S
MW:372.438103675842
MDL:MFCD09835515
CID:1077318
PubChem ID:28306215

2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl) indole
    • 2-(TERT-BUTOXYCARBONYLAMINO)-1-(PHENYLSULFONYL)INDOLE
    • 1020722-09-1
    • tert-butyl N-[1-(benzenesulfonyl)indol-2-yl]carbamate
    • VQB72209
    • tert-Butyl(1-(phenylsulfonyl)-1H-indol-2-yl)carbamate
    • tert-butyl N-[1-(benzenesulfonyl)-1H-indol-2-yl]carbamate
    • tert-Butyl (1-(phenylsulfonyl)-1H-indol-2-yl)carbamate
    • AKOS015838180
    • 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
    • MDL: MFCD09835515
    • Inchi: InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-17-13-14-9-7-8-12-16(14)21(17)26(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22)
    • InChI Key: RHDRYBOXMHGNAR-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NC1=CC2=CC=CC=C2N1S(=O)(C3=CC=CC=C3)=O)=O)C

Computed Properties

  • Exact Mass: 372.11437830g/mol
  • Monoisotopic Mass: 372.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 85.8Ų

2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024783-500mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
1020722-09-1 97%
500mg
14158.0CNY 2021-07-05
TRC
B811685-10mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
1020722-09-1
10mg
$ 160.00 2022-06-06
TRC
B811685-1mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
1020722-09-1
1mg
$ 50.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024783-100mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
1020722-09-1 97%
100mg
4356CNY 2021-05-07
Matrix Scientific
024783-500mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole, 97%
1020722-09-1 97%
500mg
$871.00 2023-09-09
TRC
B811685-2mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
1020722-09-1
2mg
$ 65.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024783-100mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
1020722-09-1 97%
100mg
4356.0CNY 2021-07-05
Matrix Scientific
024783-100mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole, 97%
1020722-09-1 97%
100mg
$268.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024783-500mg
2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole
1020722-09-1 97%
500mg
14158CNY 2021-05-07
A2B Chem LLC
AE20790-100mg
tert-Butyl (1-(phenylsulfonyl)-1H-indol-2-yl)carbamate
1020722-09-1 97%
100mg
$366.00 2024-04-20

Additional information on 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole

Introduction to 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole (CAS No. 1020722-09-1)

2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole is a highly specialized organic compound with the CAS registry number 1020722-09-1. This compound belongs to the class of indole derivatives, which are widely studied in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. The molecule features a unique combination of functional groups, including a tert-butoxycarbonyl (Boc) amino group and a phenylsulfonyl moiety, which contribute to its intriguing chemical properties and potential applications in drug discovery.

The indole core of this compound is a fundamental structural motif found in numerous natural products and synthetic drugs. The addition of the Boc amino group at the 2-position and the phenylsulfonyl group at the 1-position introduces significant steric and electronic effects, which can modulate the compound's reactivity, solubility, and bioavailability. These modifications make 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole an attractive candidate for exploring its role in various biochemical pathways and therapeutic interventions.

Recent advancements in chemical synthesis have enabled researchers to efficiently construct complex indole derivatives like this compound. The Boc group, commonly used as a protecting group in peptide synthesis, adds versatility to the molecule by allowing for controlled deprotection under specific conditions. Meanwhile, the phenylsulfonyl group enhances the molecule's stability and potentially improves its pharmacokinetic profile, making it suitable for in vivo studies.

From a medicinal chemistry perspective, 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole has shown promise as a lead compound for developing novel therapeutics. Its structure has been implicated in modulating key enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that this compound exhibits selective inhibitory activity against certain kinases, which are critical targets in oncology.

The synthesis of 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole involves multi-step reactions that highlight the importance of stereocontrol and regioselectivity in organic synthesis. Researchers have employed various strategies, including Suzuki coupling reactions and Stille cross-couplings, to assemble this complex structure with high precision. These methods not only ensure the integrity of the indole framework but also facilitate further functionalization for exploring its biological properties.

In terms of biological evaluation, 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole has been subjected to extensive in vitro assays to assess its cytotoxicity, enzyme inhibitory activity, and cellular uptake. Results from these studies suggest that the compound possesses favorable pharmacodynamic characteristics, making it a valuable tool for understanding disease mechanisms at a molecular level.

Moreover, computational modeling techniques such as molecular docking and dynamics simulations have been employed to predict the binding modes of 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole with target proteins. These insights are crucial for rational drug design efforts aimed at optimizing the compound's potency and selectivity while minimizing off-target effects.

Looking ahead, 2-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)indole represents a stepping stone for developing next-generation therapeutics. Its modular structure allows for further chemical diversification, enabling researchers to explore new chemical space and identify additional bioactive analogues with enhanced therapeutic potential.

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